molecular formula C24H16IN B3195300 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo- CAS No. 894791-47-0

9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo-

Cat. No.: B3195300
CAS No.: 894791-47-0
M. Wt: 445.3 g/mol
InChI Key: KLKDSRMOQUCFFC-UHFFFAOYSA-N
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Description

Evolution of Carbazole-Based Compounds in Contemporary Chemical Research

The journey of carbazole (B46965) chemistry began with the discovery of 9H-carbazole in coal tar in 1872. nih.gov Initially a chemical curiosity, its unique structure—a tricyclic system with two benzene (B151609) rings fused to a five-membered nitrogen-containing ring—hinted at a rich potential for electronic applications. For decades, research primarily focused on fundamental synthesis and functionalization. However, the late 20th and early 21st centuries witnessed a dramatic surge in interest, driven by the burgeoning field of organic electronics.

Early applications primarily utilized carbazole derivatives as hole-transporting materials due to the electron-rich nature of the nitrogen atom. nih.gov The inherent rigidity and thermal stability of the carbazole core made it an attractive building block. nih.gov Contemporary research has evolved significantly, moving from simple substitutions to the creation of complex, multi-functional molecules. Modern synthetic strategies, including transition metal-catalyzed cross-coupling reactions like the Suzuki and Ullmann reactions, have enabled precise modifications at various positions on the carbazole scaffold, allowing for the fine-tuning of its electronic and physical properties. mdpi.comresearchgate.net This has led to the development of carbazole-based polymers, dendrimers, and small molecules tailored for a vast array of applications, from pharmaceuticals to optoelectronics. nih.govcmu.edu

Strategic Importance of Highly Functionalized Carbazole Architectures in Modern Materials Science

The strategic functionalization of the carbazole core is paramount in modern materials science, particularly for optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs). oled-intermediates.com The ability to attach different functional groups allows chemists to modulate key properties, including charge carrier mobility, thermal stability, and triplet energy levels.

Highly functionalized carbazole architectures are crucial for several reasons:

Enhanced Performance in OLEDs: Carbazole derivatives are widely used as host materials for phosphorescent emitters and as hole-transporting layers (HTLs). oled-intermediates.comresearchgate.net Attaching bulky groups, like biphenyl (B1667301) or other aryl moieties, can increase the glass transition temperature (Tg), leading to better morphological stability and longer device lifetimes. rsc.orgxynu.edu.cn

High Triplet Energy: For blue phosphorescent OLEDs, the host material must have a higher triplet energy than the emitter to prevent back energy transfer. Strategic design of carbazole derivatives can achieve high triplet energies, making them suitable hosts for efficient blue emitters. nih.govacs.org

Bipolar Characteristics: While carbazole is inherently a better hole transporter, it can be functionalized with electron-accepting groups to create bipolar materials that can transport both holes and electrons. This balanced charge transport is critical for improving the efficiency and reducing the operating voltage of OLEDs.

Solution Processability: Modification with appropriate side chains can improve the solubility of carbazole compounds, making them suitable for cost-effective, large-area solution-processing techniques like spin-coating or inkjet printing. ub.edu

The versatility of carbazole allows it to be a foundational component in materials designed for photovoltaic cells, thin-film transistors, and chemical sensors, underscoring its strategic importance. nih.govoled-intermediates.com

Scope and Research Focus on 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo- within the Context of Advanced Organic Materials

The specific compound, 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo-, represents a highly specialized molecular architecture designed for advanced organic materials. While detailed research findings and dedicated studies on this exact molecule are not prevalent in published literature, its structure allows for a clear, scientifically-grounded analysis of its intended role and potential. It is best understood as a strategic intermediate or a building block for more complex functional materials.

An analysis of its constituent parts reveals its potential applications:

9H-Carbazole Core: This provides the fundamental electronic properties, including good hole mobility and high thermal stability, making it suitable as a base for hole-transporting materials. nih.gov

9-[1,1'-biphenyl]-4-yl Group: The large, rigid biphenyl group attached to the nitrogen atom (N-9 position) is a common strategy to enhance thermal and morphological stability. This substituent increases the glass transition temperature, preventing the thin films used in devices from crystallizing or deforming during operation, thereby extending the device's lifespan. researchgate.netxynu.edu.cn

3-iodo- Group: The iodine atom at the C-3 position is a key reactive site. Halogenated, particularly iodinated, aromatics are valuable precursors in synthetic organic chemistry. nih.gov The iodo group makes the molecule an ideal substrate for further functionalization via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. xynu.edu.cnub.edu This allows for the straightforward attachment of other chromophores, electron-donating or -accepting moieties, or polymerizable groups.

Given this structure, 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo- is likely designed as a precursor for creating high-performance host materials, hole-transport materials, or emitters for OLEDs. For example, the iodo- group could be replaced with a boron-containing group (via a Miyaura borylation) to then be coupled with another halogenated compound, or it could be directly coupled with a boronic acid derivative to build a more complex, conjugated system. xynu.edu.cn This strategic design combines the stable, high-performance carbazole-biphenyl core with a versatile reactive site for constructing next-generation organic electronic materials.

As no specific experimental data for this compound is available in the reviewed literature, data tables on its properties cannot be provided at this time. Its characterization would be a critical step in any research utilizing it as a building block.

Properties

IUPAC Name

3-iodo-9-(4-phenylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16IN/c25-19-12-15-24-22(16-19)21-8-4-5-9-23(21)26(24)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKDSRMOQUCFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)I)C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731071
Record name 9-([1,1'-Biphenyl]-4-yl)-3-iodo-9H-carbazole
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Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894791-47-0
Record name 9-[1,1′-Biphenyl]-4-yl-3-iodo-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=894791-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-([1,1'-Biphenyl]-4-yl)-3-iodo-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Electronic Structure and Excited State Dynamics: Spectroscopic and Computational Approaches

Quantum Chemical Calculations and Theoretical Modeling

Semi-Empirical Methods for Reactivity Prediction and Energetic Landscape Analysis

Semi-empirical quantum mechanical methods serve as a computationally efficient alternative to ab initio methods for predicting the electronic structure and reactivity of molecules. These methods, such as CNDO/2 (Complete Neglect of Differential Overlap), utilize parameters derived from experimental data to simplify the complex calculations of molecular orbitals, making them suitable for larger molecules. While specific studies employing semi-empirical methods on 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo- are not prominently available in the reviewed literature, the application of such methods to other heterocyclic compounds illustrates their utility.

Table 1: Illustrative Data Obtainable from Semi-Empirical Calculations (Based on Alkylpyrazole Study)

Calculated Property Description Potential Application to 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo-
Total Energy The total energy of the molecule in a specific conformation. Comparing the stability of different rotational isomers (conformers).
Charge Distribution The partial charge on each atom in the molecule. Predicting sites susceptible to electrophilic or nucleophilic attack.
Dipole Moment The measure of the net molecular polarity. Understanding solubility and intermolecular interactions.
Ionization Potential The energy required to remove an electron from the molecule. Assessing the ease of oxidation, relevant for hole-transport materials.
Proton Affinity The negative of the enthalpy change for the reaction of a molecule with a proton. Predicting reactivity towards acids.

| Transition-State Energy | The energy of the intermediate state during a chemical reaction. | Determining reaction kinetics and predicting reaction pathways. |

Note: This table is illustrative of the types of data generated by semi-empirical methods as applied to other heterocyclic systems, in the absence of specific data for 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo-.

Correlation between Molecular Architecture and Electronic/Optical Characteristics

The carbazole (B46965) moiety is a well-established building block in materials for organic electronics, known for its excellent hole-transporting capabilities and strong luminescence. The introduction of a bulky biphenyl (B1667301) group at the 9-position (the nitrogen atom) significantly influences the molecule's conformation. The torsional angle between the carbazole and biphenyl planes is a critical parameter that affects the extent of π-conjugation. Large steric hindrance, for example from ortho-substituents on the biphenyl ring, can lead to a more twisted conformation, which may disrupt conjugation but can also be exploited to tune excited-state properties and achieve desired effects like thermally activated delayed fluorescence (TADF). rsc.org

Computational studies on related 9-phenyl-9H-carbazole systems using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) show that the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO can be distributed across different parts of the molecule. nih.gov This separation of frontier orbitals is characteristic of intramolecular charge transfer (ICT) upon photoexcitation. The nature and position of substituents can modulate the energies of these orbitals and the efficiency of the ICT process. For instance, introducing electron-donating groups to the 9-phenyl moiety in related carboranyl luminophores has been shown to enhance the quantum yields and radiative decay constants. nih.gov This demonstrates a clear structure-property relationship where a more electron-rich donor moiety accelerates the radiative decay pathway. nih.gov

The iodine atom at the 3-position of the carbazole core also plays a crucial role. It modifies the electronic properties through inductive and resonance effects and introduces a "heavy atom" effect, which can influence excited-state dynamics by promoting intersystem crossing from singlet to triplet states. This property is particularly relevant in the design of materials for phosphorescent organic light-emitting diodes (PhOLEDs).

Table 2: Impact of Substituents on Photophysical Properties of 9-Phenyl-9H-carbazole-based Luminophores in Film State

Compound Substituent on 9-Phenyl Group Emission Max (λem) Photoluminescence Quantum Yield (ΦPL)
1F -F (Fluoro) 536 nm 0.23
2P -H (Hydrogen) 538 nm 0.29
3M -CH₃ (Methyl) 540 nm 0.35

| 4T | -C(CH₃)₃ (tert-Butyl) | 542 nm | 0.38 |

Source: Data adapted from studies on 9-phenyl-9H-carbazole-based closo-ortho-carboranyl compounds to illustrate the principle of substituent effects on emission properties. nih.gov

This data clearly shows that as the electron-donating ability of the substituent increases (from -F to -C(CH₃)₃), the photoluminescence quantum yield is systematically enhanced, highlighting a direct correlation between the molecular architecture and the optical characteristics. nih.gov Similar principles would apply to 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo-, where the interplay between the carbazole, biphenyl, and iodo moieties defines its potential as a functional material in optoelectronic applications.

Structure Performance Relationships in Functional Materials Applications of 9h Carbazole, 9 1,1 Biphenyl 4 Yl 3 Iodo Derivatives

Role in Organic Light-Emitting Diodes (OLEDs)

The inherent electronic properties of the carbazole (B46965) nucleus, particularly its excellent hole-transporting capabilities and high thermal stability, make it a foundational building block for various components within OLEDs. The strategic addition of biphenyl (B1667301) and iodo substituents to this core structure further refines its functionality, rendering it suitable for demanding applications in next-generation lighting and displays.

Host Materials for Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Emitters

In phosphorescent and TADF OLEDs, the host material plays a critical role in facilitating efficient energy transfer to the guest emitter molecules. Carbazole derivatives are widely employed as hosts due to their high triplet energies, which are necessary to confine the triplet excitons on the phosphorescent or TADF guest molecules. The 9-[1,1'-biphenyl]-4-yl moiety in the subject compound contributes to a high glass transition temperature (Tg), which is crucial for the morphological stability and long-term operational lifetime of the OLED device.

While specific data for 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo- as a host is not extensively documented in dedicated studies, the performance of analogous carbazole-based hosts provides valuable insights. For instance, host materials incorporating carbazole and pyridine (B92270) fragments have demonstrated excellent performance in both green and blue phosphorescent OLEDs (PhOLEDs). In one such study, a device utilizing a pyridinyl-carbazole host with a green phosphorescent emitter achieved a maximum current efficiency of 49.8 cd/A and a maximum power efficiency of 33.2 lm/W. researchgate.net Another device with a blue emitter reached a current efficiency of 23.9 cd/A and a power efficiency of 24.9 lm/W. researchgate.net

The presence of the iodine atom introduces a "heavy atom effect," which can significantly influence the spin-orbit coupling in the material. This effect can be beneficial in TADF devices by potentially increasing the rate of reverse intersystem crossing (rISC), a critical process for harvesting triplet excitons. Studies on halogenated carbazole derivatives have shown that the introduction of heavy atoms like bromine or iodine can enhance the rISC rate of a TADF guest molecule. For example, an mCP analogue with a single iodine atom was found to increase the RISC rate of a TADF guest from (8.1 ± 0.8) × 10³ s⁻¹ to (3.3 ± 0.1) × 10⁴ s⁻¹. nih.gov This suggests that the 3-iodo substituent in 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo- could play a crucial role in enhancing the efficiency of TADF OLEDs.

Development of Charge Transport Layers, Specifically Hole-Transport Materials (HTMs)

The electron-rich nature of the carbazole moiety makes it an excellent candidate for hole-transporting materials (HTMs). mdpi.com The primary function of an HTM is to facilitate the efficient injection and transport of holes from the anode to the emissive layer. The biphenyl group at the 9-position of the carbazole core in the title compound is expected to enhance the hole mobility and improve the thermal and morphological stability of the material.

Research on various carbazole-based HTMs has consistently demonstrated their efficacy in improving OLED performance. For instance, a series of novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine derivatives showed good thermal stability with high glass transition temperatures (148-165 °C). nih.gov When incorporated into OLEDs, these materials led to significantly enhanced current, power, and external quantum efficiencies. nih.gov Specifically, a device using one of these novel HTMs exhibited a current efficiency of 39.8 cd/A and a power efficiency of 29.3 lm/W. mdpi.com

Influence of Biphenyl and Iodination on Charge Injection, Transport, and Device Performance Parameters

The biphenyl substituent at the 9-position of the carbazole ring plays a multifaceted role in enhancing device performance. Its bulky nature helps to prevent intermolecular π-π stacking, which can lead to the formation of aggregates that quench luminescence. This steric hindrance promotes the formation of stable amorphous films, which is essential for uniform charge transport and preventing device short-circuits. Furthermore, the extended π-conjugation provided by the biphenyl group can improve charge carrier mobility.

The iodination at the 3-position introduces the heavy atom effect, as previously discussed. In the context of phosphorescent OLEDs, this effect can enhance the rate of intersystem crossing (ISC) from the singlet to the triplet state in the host material. This can be a double-edged sword. While it can promote the generation of triplet excitons, it can also lead to quenching if the energy transfer to the guest is not efficient. However, in TADF materials, the enhanced spin-orbit coupling due to the iodine atom can facilitate the crucial rISC process, leading to higher efficiencies. Research on halogenated 1,3-bis(N-carbazolyl)benzene (mCP) has shown that functionalization with bromine or iodine significantly increases the ISC rate. nih.gov

The combination of the biphenyl and iodo groups is therefore a strategic design choice. The biphenyl group ensures good charge transport and morphological stability, creating a robust framework for the OLED. The iodo group then fine-tunes the photophysical properties, potentially enhancing the performance of advanced emitter systems like TADF.

Application in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The favorable electronic properties of carbazole derivatives also make them promising candidates for use in organic solar cells. Their ability to act as effective electron donors is central to their application in both OPVs and DSSCs.

Donor Materials and Sensitizers in Advanced Device Architectures (e.g., D-π-A configurations)

In the context of OPVs and DSSCs, carbazole derivatives are frequently employed as the electron donor (D) component in a Donor-π-Acceptor (D-π-A) architecture. In this design, the carbazole unit is connected to an electron-accepting group (A) via a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer upon photoexcitation, which is the initial and critical step in the photovoltaic process.

The 9-[1,1'-biphenyl]-4-yl group in the title compound can be considered part of an extended donor system, enhancing the electron-donating strength and modifying the absorption properties of the molecule. The 3-iodo substituent can also influence the electronic properties and potentially the light-harvesting capabilities of the molecule. Four organic photosensitizers incorporating a carbazole or 3,6-diiodocarbazole unit as the electron donor have been synthesized, showing that the photovoltaic performance is sensitive to structural modifications. researchgate.net The incorporation of 3,6-diiodocarbazole was found to enhance the molar extinction coefficients and suppress charge recombination. researchgate.net

While specific device data for 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo- in a D-π-A configuration is not available, numerous studies have demonstrated the potential of carbazole-based sensitizers. For example, DSSCs based on carbazole dyes have achieved power conversion efficiencies (PCEs) of up to 7.54%. rsc.org In these systems, the carbazole moiety acts as the primary electron donor, and upon absorbing light, an electron is transferred through the π-bridge to the acceptor, which is typically anchored to a semiconductor surface like TiO₂. oldcitypublishing.com

Design Principles for Enhanced Charge Separation, Transport, and Photovoltaic Efficiency

The efficiency of OPVs and DSSCs is fundamentally dependent on several key processes: light absorption, charge separation, charge transport, and charge collection. The molecular design of the donor material, such as 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo-, is critical to optimizing each of these steps.

Charge Separation: The D-π-A architecture is a well-established design principle for promoting efficient charge separation. The energy levels of the donor and acceptor moieties are tuned to create a driving force for photoinduced electron transfer. The biphenyl group can influence the HOMO level of the carbazole donor, thereby affecting the open-circuit voltage (Voc) of the solar cell. The iodo substituent, through its electronic effects, can also modulate the frontier molecular orbital energies.

Charge Transport: Once charges are separated, they must be efficiently transported to their respective electrodes. The carbazole core is known for its good hole-transporting properties. The biphenyl group can further enhance hole mobility and prevent aggregation, leading to more efficient charge collection and higher short-circuit currents (Jsc).

Below is a table summarizing the typical performance of devices using carbazole derivatives in roles analogous to those that could be played by 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo-.

ApplicationRoleDerivative TypeEmitter/AcceptorMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W or %)External Quantum Efficiency (%)
OLEDHostPyridinyl-CarbazoleGreen Phosphorescent49.833.2 lm/W-
OLEDHostPyridinyl-CarbazoleBlue Phosphorescent23.924.9 lm/W10.3
OLEDHTM4-(9H-Carbazol-9-yl)triphenylamineGreen Phosphorescent39.829.3 lm/W-
DSSCSensitizerCarbazole-PhenothiazineTiO₂-7.54% (PCE)-
Polymer Solar CellDonorCarbazole-based PolymerY6 Acceptor-15.54% (PCE)-

No Publicly Available Research Found for "9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo-" in Advanced Polymeric Materials Applications

The inquiry requested a detailed article structured around the use of this specific carbazole derivative in:

Conjugated carbazole polymers for optoelectronics.

Microporous polymers for gas adsorption.

Electrochemical and biosensors.

Non-linear optical (NLO) materials.

The performed searches aimed to uncover information regarding the polymerization of this monomer, the properties of any resulting polymers, and their performance in the specified applications. However, the search yielded no direct results for this particular compound.

While there is a substantial body of research on carbazole derivatives in general for these applications, and even on molecules with similar structural motifs (such as iodo-substituted or biphenyl-substituted carbazoles), no publications were identified that specifically name or investigate "9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo-".

This lack of available data makes it impossible to generate a scientifically accurate and informative article that adheres to the strict user requirement of focusing solely on the specified chemical compound. To proceed with writing the article as outlined would require speculation or the fabrication of data, which falls outside the scope of providing factual and reliable information.

Therefore, the requested article on the "" cannot be generated at this time due to the absence of relevant scientific literature.

Table of Compounds Mentioned

Future Directions and Emerging Research Avenues for 9h Carbazole, 9 1,1 Biphenyl 4 Yl 3 Iodo Chemistry

Integration of Novel Functional Groups and Extended Conjugation Pathways for Tuned Electronic Properties

The strategic modification of the 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo- backbone is a primary focus for tailoring its electronic characteristics for specific applications. The existing iodo-group at the 3-position serves as a versatile synthetic handle for introducing a wide array of functional moieties through cross-coupling reactions. Future research will systematically replace the iodine with various electron-donating (e.g., -NH2, -OCH3) and electron-accepting (e.g., -CN, -NO2) groups. This functionalization directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in electronic devices. iaamonline.orgmdpi.com

Extending the π-conjugation of the molecule is another critical research direction. nsf.govrsc.org This can be achieved by replacing the biphenyl (B1667301) unit with larger polycyclic aromatic hydrocarbons (PAHs) or by incorporating additional conjugated linkers at the 3-position. Such modifications are expected to red-shift the absorption and emission spectra and enhance charge carrier mobility. nsf.govresearchgate.net The goal is to create a library of derivatives with finely tuned optoelectronic properties, making them suitable for a range of applications from deep-blue emitters to efficient host materials in Organic Light-Emitting Diodes (OLEDs). mdpi.comnsf.gov

Table 1: Predicted Effects of Functional Group Integration on Electronic Properties

Modification to Core Structure Target Functional Group Predicted Impact on HOMO Level Predicted Impact on LUMO Level Potential Application
Replacement of 3-iodo Cyano (-CN) Stabilization (Lower Energy) Strong Stabilization (Lower Energy) Electron-transporting material, TADF emitter
Replacement of 3-iodo Methoxy (-OCH3) Destabilization (Higher Energy) Minor Destabilization Hole-transporting material, Host for PhOLEDs
Replacement of biphenyl Naphthyl or Anthracenyl Destabilization (Higher Energy) Stabilization (Lower Energy) Red-shifted emitters, improved charge mobility
Addition at 6-position Carbazole (B46965) Minor Destabilization Minor Destabilization Increased triplet energy, host for blue PhOLEDs

Exploration of Advanced Catalytic Systems for Sustainable and Efficient Synthesis

The synthesis of 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo- and its derivatives traditionally relies on multi-step sequences involving transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Chan-Lam couplings. acs.orgresearchgate.net While effective, a significant future direction is the development of more sustainable and efficient synthetic methodologies. A key area of exploration is the use of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), which offer advantages in terms of catalyst recovery and reuse, reducing costs and environmental impact. acs.org

Furthermore, research is focusing on C-H activation strategies to streamline synthesis by reducing the need for pre-functionalized starting materials. nih.govtandfonline.comchim.it Palladium-catalyzed intramolecular C-H arylation is a powerful tool for forming the carbazole ring system directly. nih.govorganic-chemistry.org Future work will aim to combine C-N bond formation and C-H activation in one-pot tandem reactions, significantly improving atom economy and reducing waste. organic-chemistry.orgorganic-chemistry.org The adoption of alternative energy sources, such as microwave irradiation, has already shown promise in drastically reducing reaction times and improving yields for the synthesis of functionalized carbazoles. tandfonline.comresearchgate.net

Table 2: Comparison of Catalytic Systems for Carbazole Synthesis

Catalytic Method Key Features Advantages Future Research Focus
Traditional Cross-Coupling Uses Pd or Cu catalysts with pre-functionalized substrates (e.g., iodoanilines, boronic acids). researchgate.net High yields, well-established, good functional group tolerance. Reducing catalyst loading, developing ligand-free systems.
C-H Activation/Functionalization Direct intramolecular cyclization of N-arylanilines via Pd-catalyzed C-H bond cleavage. nih.gov High atom economy, reduces synthetic steps. Expanding substrate scope, improving regioselectivity.
Heterogeneous Catalysis Employs solid-supported catalysts like Pd/C. acs.org Catalyst is easily recoverable and reusable, more sustainable. Enhancing catalyst stability and activity over multiple cycles.
Microwave-Assisted Synthesis Uses microwave energy to accelerate reactions. researchgate.net Dramatically shorter reaction times, often improved yields. Scaling up processes, exploring solvent-free conditions.

Multi-Scale Computational Approaches for Predictive Materials Design and Rational Molecular Engineering

Computational chemistry is an indispensable tool for accelerating the discovery of new materials based on the 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo- scaffold. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are routinely used to predict the geometric and electronic properties of candidate molecules. iaamonline.orgnih.govfrontiersin.org These methods allow for the accurate calculation of HOMO/LUMO energy levels, triplet energies, and absorption/emission spectra, providing crucial insights before undertaking complex synthesis. rsc.orgmdpi.com

The future of computational design in this area lies in multi-scale modeling. This approach will bridge the gap between the properties of a single molecule and the performance of a bulk material in a device. It involves:

Quantum Mechanical Calculations (DFT): Predicting the intrinsic properties of individual molecules, such as reorganization energy, which is a key parameter for charge transport. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations: Modeling the packing and morphology of molecules in the solid state (thin films), which heavily influences intermolecular electronic coupling and charge mobility.

Machine Learning (ML) Models: Utilizing large datasets of computationally derived and experimental results to predict the performance of new, untested materials, thereby enabling high-throughput virtual screening. nih.gov

This integrated computational workflow will enable the rational, predictive design of molecules with optimized properties, minimizing the trial-and-error nature of traditional materials development. rsc.org

Table 3: Key Parameters in Computational Design and Their Relevance

Predicted Parameter Computational Method Relevance to Device Performance
HOMO/LUMO Energy Levels DFT Determines charge injection efficiency from electrodes and adjacent layers.
Triplet State Energy (ET) DFT / TD-DFT Crucial for host materials in PhOLEDs to ensure efficient energy transfer to the emitter.
Reorganization Energy (λ) DFT Lower values correlate with higher charge carrier mobility.
Electronic Coupling (V) DFT / MD Represents the charge transfer integral between adjacent molecules, affecting mobility.
Absorption/Emission Wavelengths TD-DFT Predicts the color and efficiency of light emission or absorption.
Bond Dissociation Energy DFT Assesses the chemical stability and potential degradation pathways of the molecule. researchgate.net

Development of Next-Generation Organic Electronic and Optoelectronic Devices with Enhanced Performance and Longevity

The ultimate goal for research into 9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo- and its derivatives is their incorporation into next-generation organic electronic devices with superior performance. Due to their excellent hole-transporting capabilities and high triplet energies, carbazole-biphenyl structures are exceptional candidates for host materials in phosphorescent (PhOLED) and thermally activated delayed fluorescence (TADF) OLEDs. researchgate.netnih.govacs.orgrsc.org Future device engineering will focus on using these rationally designed materials to tackle the key challenges of efficiency roll-off at high brightness and limited operational lifetime, particularly for blue emitters. researchgate.netmdpi.com

By creating bipolar host materials through the strategic addition of electron-transporting moieties, charge injection and transport within the emissive layer can be balanced, leading to higher external quantum efficiencies (EQE) and reduced efficiency roll-off. nih.govacs.org Research will also focus on understanding and mitigating molecular degradation pathways. researchgate.net The rigid structure of carbazole derivatives contributes to high thermal and morphological stability, which is essential for preventing crystallization in the amorphous thin films used in devices and thus extending their operational lifespan. mdpi.commdpi.com The development of advanced device architectures that effectively utilize the unique properties of these new materials will be key to realizing their full potential in commercial applications, from high-resolution displays to solid-state lighting. chemneo.commdpi.comresearchgate.net

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-iodination.
  • Purify intermediates via column chromatography or recrystallization to ensure high yields (>75%) .

Advanced: How do N-alkyl chain lengths influence the solid-state photophysical properties of carbazole-based emitters?

Methodological Answer :
N-alkyl chains modulate intermolecular packing and aggregation, directly impacting emission wavelengths (λem) and quantum yields. For example:

  • Short chains (e.g., ethyl) : Promote tighter packing, leading to red-shifted emission (e.g., 428 nm for bicarbazole derivatives) due to enhanced π-π interactions.
  • Longer chains (e.g., hexyl) : Introduce steric hindrance, reducing aggregation and blue-shifting emission (e.g., 416 nm) .

Q. Experimental Strategies :

  • XRD Analysis : Resolve crystal packing patterns to correlate chain length with intermolecular distances .
  • DSC/TGA : Assess thermal stability and phase transitions, which influence film morphology in OLEDs .
  • Solid-State NMR : Probe local electronic environments to validate emission shifts .

Basic: What characterization techniques are critical for structural validation of iodinated carbazole derivatives?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., iodination at C3) via chemical shift analysis. For example, the 3-iodo group deshields adjacent protons, causing distinct splitting in aromatic regions .
  • Mass Spectrometry (HRMS) : Verify molecular weights (e.g., [M+H]<sup>+</sup> for C₂₄H₁₇IN₂ requires m/z ≈ 476.04) .
  • X-ray Crystallography : Resolve bond angles and distances, particularly for iodinated positions (C–I bond length ≈ 2.09 Å) .

Data Interpretation Tip :
Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in regioselectivity .

Advanced: How can researchers reconcile discrepancies in emission maxima between solution and solid-state measurements?

Methodological Answer :
Discrepancies arise from aggregation-induced emission (AIE) or quenching (ACQ). To address this:

Solvent Screening : Test solvents with varying polarities (e.g., THF vs. DMSO) to mimic solid-state environments .

Thin-Film Analysis : Spin-coat derivatives on glass substrates and measure λem under inert conditions to exclude oxygen quenching .

Time-Resolved Fluorescence : Decay kinetics (τ) differentiate monomeric (short τ) vs. aggregated (long τ) states .

Case Study :
Bicarbazole derivatives exhibit a 12 nm red shift in films vs. solution due to excimer formation. Mitigate this by blending with host matrices (e.g., CBP) to disrupt aggregation .

Basic: What are the optimal conditions for Sonogashira coupling in carbazole-iodo systems?

Q. Methodological Answer :

  • Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%) in degassed THF/triethylamine (3:1) .
  • Reaction Parameters :
    • Temperature: 60–80°C under N₂.
    • Time: 12–24 hours.
  • Workup : Extract with ethyl acetate, wash with NH₄Cl (aq), and purify via silica gel chromatography (hexane:EtOAc = 4:1) .

Q. Yield Optimization :

  • Use excess alkyne (1.2 eq) to drive the reaction to completion.
  • Pre-dry solvents over molecular sieves to prevent Pd deactivation .

Advanced: How can researchers design carbazole derivatives for deep-blue OLED emitters?

Q. Methodological Answer :

  • Core Modification : Introduce electron-withdrawing groups (e.g., –CN, –F) at C3 or C6 to widen the bandgap (target λem < 450 nm) .
  • Steric Engineering : Incorporate bulky substituents (e.g., tert-butyl) at N9 to suppress aggregation and minimize spectral broadening .
  • Device Fabrication :
    • Use vacuum deposition to ensure uniform thin films.
    • Optimize host-guest ratios (e.g., 10 wt% carbazole derivative in CBP) to balance efficiency and color purity .

Q. Performance Metrics :

  • Target CIE coordinates of (0.15, 0.08) for deep-blue emission.
  • Aim for external quantum efficiency (EQE) > 5% via triplet-harvesting strategies .

Basic: What safety protocols are essential when handling iodinated carbazoles?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile iodination reagents (e.g., HI, I₂) .
  • Waste Disposal : Quench excess iodine with Na₂S₂O₃ and dispose of halogenated waste in designated containers .

Q. Emergency Measures :

  • For spills, adsorb with inert material (e.g., vermiculite) and clean with ethanol/water .

Advanced: How do researchers analyze reaction mechanisms in carbazole alkylation?

Q. Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify rate-determining steps (e.g., SN2 vs. SN1 pathways) .
  • Isotopic Labeling : Use deuterated alkylating agents (e.g., CD₃I) to track regioselectivity via ²H NMR .
  • Computational Modeling : Employ DFT (e.g., B3LYP/6-31G*) to calculate activation energies and transition states for N- vs. C-alkylation .

Case Study :
Alkylation of 9H-carbazole with 4-bromophenyl derivatives proceeds via an SNAr mechanism, favored by electron-deficient aryl halides .

Basic: What solvents are compatible with carbazole derivatives in photophysical studies?

Q. Methodological Answer :

  • Polar Aprotic Solvents : THF, DCM, and DMF are ideal for UV-vis and fluorescence measurements due to low background interference .
  • Avoid Protic Solvents : Methanol or water may induce aggregation, skewing λem measurements .

Q. Procedure :

  • Prepare 10⁻⁵ M solutions and degas with N₂ for 15 minutes to prevent oxygen quenching .

Advanced: What strategies mitigate batch-to-batch variability in carbazole synthesis?

Q. Methodological Answer :

  • Quality Control : Pre-purify starting materials (e.g., recrystallize 9H-carbazole) and validate via melting point analysis .
  • Standardized Protocols : Use automated reactors (e.g., microwave-assisted synthesis) to control temperature and stirring rates .
  • Statistical Analysis : Apply design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and identify critical variables .

Documentation :
Maintain detailed logs of reaction conditions (e.g., humidity, solvent batches) to trace variability sources .

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9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo-
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Reactant of Route 2
9H-Carbazole, 9-[1,1'-biphenyl]-4-yl-3-iodo-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.